2,3-Dibromobenzofuran
Overview
Description
2,3-Dibromobenzofuran is an organic compound with the molecular formula C8H4Br2O. It belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromobenzofuran can be synthesized through several methods. One common approach involves the bromination of benzofuran. For instance, benzofuran can be treated with bromine in the presence of a catalyst such as iron(III) bromide to yield this compound . Another method involves the use of potassium acetate and bromine in acetic acid, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, the compound’s bromine atoms can be replaced or modified under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes arylboronic acids and palladium catalysts under basic conditions.
Sonogashira Coupling: Involves terminal alkynes and palladium catalysts with copper co-catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products Formed: The major products formed from these reactions include various multi-substituted benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,3-Dibromobenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.
Biology and Medicine: Substituted benzofurans, including derivatives of this compound, have shown potential as antitumor agents, protein tyrosine phosphatase-1B inhibitors, and antimycobacterial agents.
Mechanism of Action
The mechanism of action of 2,3-dibromobenzofuran and its derivatives often involves interactions with specific molecular targets. For example, as protein tyrosine phosphatase-1B inhibitors, these compounds can modulate signaling pathways involved in cellular processes such as growth and differentiation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2,3,5-Tribromobenzofuran: Another brominated benzofuran with similar reactivity but different substitution patterns.
2,3-Dichlorobenzofuran: A chlorinated analog with distinct chemical properties and reactivity.
Uniqueness: 2,3-Dibromobenzofuran is unique due to its specific substitution pattern, which allows for selective functionalization and diverse reactivity in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
2,3-dibromo-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYBOGFQEPDJRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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